3-Phenyl-3-oxetanecarbonitrile

Vue d'ensemble

Description

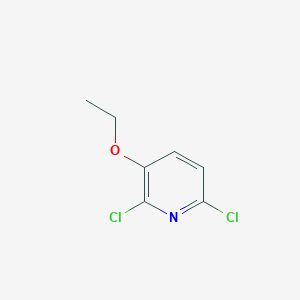

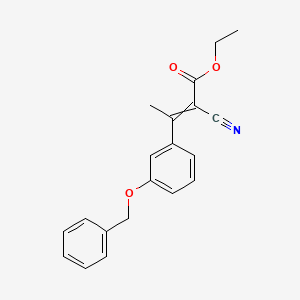

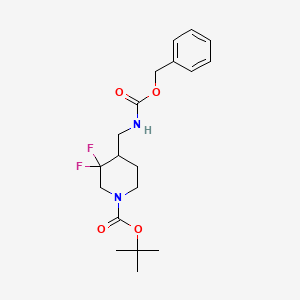

3-Phenyl-3-oxetanecarbonitrile is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 . It is used in diverse scientific research due to its unique structure.

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Phenyl-3-oxetanecarbonitrile, has been the subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of 3-Phenyl-3-oxetanecarbonitrile is characterized by a four-membered oxetane ring . The structure enables exploration of novel reactions and synthesis pathways.Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenyl-3-oxetanecarbonitrile are not detailed in the search results, oxetanes in general are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Applications De Recherche Scientifique

Chemical Research and Mountaineering

G. Wittig's research draws an analogy between chemical research and mountaineering, emphasizing the determination required in both fields. This perspective is relevant in the study of compounds like 3-Phenyl-3-oxetanecarbonitrile, where exploring chemical reactions and molecular interactions is akin to navigating uncharted territories in mountaineering. Wittig’s work highlights the importance of perseverance and the joy of discovery in chemical research, which directly applies to the study of 3-Phenyl-3-oxetanecarbonitrile (Wittig, 1980).

Photocatalytic Applications

Yiyang Chen, P. Lu, and Yanguang Wang described the use of 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile as a new photocatalyst for decarboxylative cross-coupling reactions. This research indicates potential photocatalytic applications for similar compounds like 3-Phenyl-3-oxetanecarbonitrile, particularly in facilitating reactions under mild conditions (Chen, Lu, & Wang, 2019).

Synthesis of Heterocyclic Compounds

The work of M. Nagamani, P. Jalapathi, B. Shankar, M. Neelamma, and T. M. Krishna on the synthesis of tetrahydrochromene derivatives provides insights into the synthesis of heterocyclic compounds. This research could guide the use of 3-Phenyl-3-oxetanecarbonitrile in creating complex organic structures, particularly in the context of pharmaceutical and material science (Nagamani et al., 2019).

Optical and Electronic Properties

The study by S. Fatma, A. Bishnoi, and A. Verma on the molecular geometry, electronic properties, and thermodynamic properties of quinoline derivatives provides a foundation for understanding the optical and electronic properties of compounds like 3-Phenyl-3-oxetanecarbonitrile. This research could be pivotal in developing applications in electronic materials and photonics (Fatma, Bishnoi, & Verma, 2015).

Sensing Applications

The development of a phenalenedicarbonitrile-based probe for selective detection of cyanide ions in industrial waste by Ruhi Mehta, Kamaldeep Paul, and Vijay Luxami demonstrates the potential use of similar compounds like 3-Phenyl-3-oxetanecarbonitrile in sensing applications. This research could pave the way for creating highly selective and sensitive sensors for environmental monitoring and safety applications (Mehta, Paul, & Luxami, 2021).

Propriétés

IUPAC Name |

3-phenyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBDUUCHRYGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3-oxetanecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)